molecular formula C15H13BrN2O3S B2844118 2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921558-38-5

2-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2844118
CAS No.: 921558-38-5
M. Wt: 381.24
InChI Key: INQYKONDDCEDFG-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that has been studied for its potential antitumor properties . It is part of a series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .


Synthesis Analysis

The synthesis of this compound involves the design and creation of two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . The exact synthesis process is not detailed in the available resources.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including compounds similar to "2-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide," have been reported. These compounds exhibit promising properties as photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these phthalocyanines make them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial Activity : Novel 5–bromo–2-chloropyrimidin-4-amine derivatives, which share a structural resemblance to "2-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide," have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds, particularly N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

  • Anticancer Evaluation : A series of compounds, including 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, structurally related to "2-bromo-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide," were found to be more active than the standard drug carboplatin against certain cancer cell lines, highlighting their potential for further development as anticancer agents (Kumar et al., 2014).

Future Directions

The compound shows promise as a potential anticancer agent, particularly due to its notable cytotoxicity toward certain human cancer cell lines . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical trials.

Properties

IUPAC Name

2-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQYKONDDCEDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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